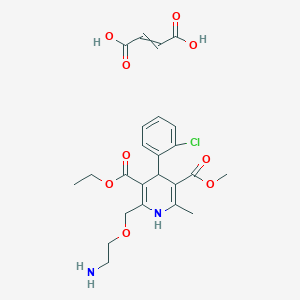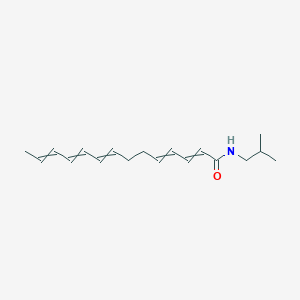![molecular formula C14H20N6O5 B13385201 N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
N-[(Dimethylamino)methylene]-2'-O-methylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE: is a modified nucleoside that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is characterized by the presence of a dimethylformamidine group at the N2 position and a methyl group at the 2’-O position of guanosine. It is primarily used in research settings to study nucleic acid interactions and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE typically involves the protection of the guanosine base followed by selective methylation and dimethylformamidine modification. The process can be summarized as follows:
Protection of Guanosine: The guanosine base is protected using a suitable protecting group to prevent unwanted reactions at other positions.
Methylation: The 2’-hydroxyl group of the protected guanosine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Dimethylformamidine Modification: The N2 position of the guanosine is modified with dimethylformamidine using dimethylformamide dimethyl acetal as the reagent.
Industrial Production Methods
Industrial production of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of guanosine are protected and methylated in industrial reactors.
Dimethylformamidine Modification: The dimethylformamidine modification is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylformamidine and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of modified nucleosides.
Aplicaciones Científicas De Investigación
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of RNA and DNA modifications, as well as in the investigation of nucleic acid-protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mecanismo De Acción
The mechanism of action of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine and methyl groups can affect base pairing and hydrogen bonding, leading to changes in nucleic acid stability and interactions with proteins. The compound may also interact with specific molecular targets and pathways involved in nucleic acid metabolism and regulation.
Comparación Con Compuestos Similares
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE can be compared with other modified nucleosides, such as:
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-ADENOSINE: Similar structure but with adenine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-CYTIDINE: Similar structure but with cytosine instead of guanine.
N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-URIDINE: Similar structure but with uracil instead of guanine.
The uniqueness of N2-DIMETHYLFORMAMIDINE-2’-O-METHYL-GUANOSINE lies in its specific modifications, which confer distinct properties and applications compared to other modified nucleosides.
Propiedades
Fórmula molecular |
C14H20N6O5 |
|---|---|
Peso molecular |
352.35 g/mol |
Nombre IUPAC |
N'-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23) |
Clave InChI |
KDQQTCFKBCWYFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)


![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)



